(Phenylthio)[(trifluoromethyl)sulfonyl]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Phenylthio)[(trifluoromethyl)sulfonyl]methane is an organic compound characterized by the presence of a phenylthio group and a trifluoromethylsulfonyl group attached to a methane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylthio)[(trifluoromethyl)sulfonyl]methane typically involves the reaction of phenylthiol with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (Phenylthio)[(trifluoromethyl)sulfonyl]methane undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethylsulfonyl group can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the trifluoromethylsulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Phenylthio)[(trifluoromethyl)sulfonyl]methane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing phenylthio and trifluoromethylsulfonyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Phenylthio)[(trifluoromethyl)sulfonyl]methane involves its interaction with molecular targets through its functional groups. The phenylthio group can engage in π-π interactions with aromatic residues, while the trifluoromethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Triflidic Acid:
N-Phenyltrifluoromethanesulfonimide: Contains a similar trifluoromethylsulfonyl group but with a different substituent.
Eigenschaften
CAS-Nummer |
60595-15-5 |
---|---|
Molekularformel |
C8H7F3O2S2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
trifluoromethylsulfonylmethylsulfanylbenzene |
InChI |
InChI=1S/C8H7F3O2S2/c9-8(10,11)15(12,13)6-14-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
ZPXWDDNLMMRNCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.